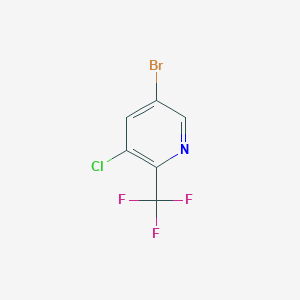![molecular formula C7H8ClNO B6267161 2-chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile CAS No. 98922-75-9](/img/no-structure.png)
2-chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-7-oxabicyclo[221]heptane-2-carbonitrile is a bicyclic organic compound with the molecular formula C7H8ClNO It is characterized by its unique structure, which includes a chlorine atom, an oxabicycloheptane ring, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored for its efficiency in constructing the bicyclic framework. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is becoming increasingly important in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Ring-Opening Reactions: The oxabicycloheptane ring can be opened under acidic or basic conditions, leading to the formation of linear or cyclic products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Ring-Opening: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while ring-opening reactions can produce linear or cyclic compounds with different functional groups.
Aplicaciones Científicas De Investigación
2-chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit protein phosphatases or interact with nucleophilic sites in biological molecules . The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A related compound with a similar bicyclic structure but lacking the chlorine and nitrile groups.
1,4-Epoxycyclohexane: Another bicyclic compound with an oxygen bridge but different functional groups.
Uniqueness
2-chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile is unique due to the presence of the chlorine atom and nitrile group, which confer distinct chemical reactivity and potential biological activity. These functional groups enable a wider range of chemical transformations and applications compared to similar compounds.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile involves the reaction of 2-chlorocyclopentanone with ethyl cyanoacetate in the presence of sodium ethoxide to form 2-ethoxycarbonyl-7-oxabicyclo[2.2.1]heptan-2-one. This intermediate is then treated with thionyl chloride to form 2-chloro-7-oxabicyclo[2.2.1]heptan-2-one, which is subsequently reacted with sodium cyanide to form the desired product, 2-chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile.", "Starting Materials": [ "2-chlorocyclopentanone", "ethyl cyanoacetate", "sodium ethoxide", "thionyl chloride", "sodium cyanide" ], "Reaction": [ "Step 1: 2-chlorocyclopentanone is reacted with ethyl cyanoacetate in the presence of sodium ethoxide to form 2-ethoxycarbonyl-7-oxabicyclo[2.2.1]heptan-2-one.", "Step 2: 2-ethoxycarbonyl-7-oxabicyclo[2.2.1]heptan-2-one is treated with thionyl chloride to form 2-chloro-7-oxabicyclo[2.2.1]heptan-2-one.", "Step 3: 2-chloro-7-oxabicyclo[2.2.1]heptan-2-one is reacted with sodium cyanide to form 2-chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile." ] } | |
Número CAS |
98922-75-9 |
Fórmula molecular |
C7H8ClNO |
Peso molecular |
157.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



